molecular formula C7H5FN2 B6285381 2-(2-fluoropyridin-4-yl)acetonitrile CAS No. 1000188-57-7

2-(2-fluoropyridin-4-yl)acetonitrile

Cat. No. B6285381
CAS RN: 1000188-57-7
M. Wt: 136.1
InChI Key:
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Description

2-(2-Fluoropyridin-4-yl)acetonitrile (2-FPAN) is a fluorinated organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of different synthetic reactions, and it has been studied for its potential use in a variety of biochemical and physiological processes.

Scientific Research Applications

2-(2-fluoropyridin-4-yl)acetonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pyridine derivatives, nitriles, and amides. It has also been used in the synthesis of biologically active molecules, such as antibiotics, antivirals, and anticancer agents. In addition, 2-(2-fluoropyridin-4-yl)acetonitrile has been studied for its potential use in the development of drugs targeting specific diseases, such as diabetes and cancer.

Mechanism of Action

The mechanism of action of 2-(2-fluoropyridin-4-yl)acetonitrile is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, which can lead to the activation of biochemical pathways. In particular, it has been shown to interact with certain G-protein coupled receptors (GPCRs), which are involved in a variety of physiological processes. The exact mechanism of action of 2-(2-fluoropyridin-4-yl)acetonitrile is still being studied.
Biochemical and Physiological Effects
2-(2-fluoropyridin-4-yl)acetonitrile has been studied for its potential effects on a variety of biochemical and physiological processes. In animal studies, it has been shown to have anti-inflammatory, antidiabetic, and anti-cancer effects. In addition, it has been shown to have anti-allergic and anti-viral effects. It has also been shown to modulate the activity of certain enzymes and receptors, which can lead to changes in the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-(2-fluoropyridin-4-yl)acetonitrile is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be purified by column chromatography. In addition, it is relatively stable and can be stored at room temperature. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and its solubility in organic solvents is limited. In addition, it can react with certain other compounds, which can lead to the formation of unwanted byproducts.

Future Directions

2-(2-fluoropyridin-4-yl)acetonitrile has a wide range of potential applications in scientific research. In the future, it could be used to develop drugs targeting specific diseases, such as diabetes and cancer. In addition, it could be used to develop compounds with anti-inflammatory, anti-allergic, and anti-viral effects. Furthermore, it could be used to study the mechanism of action of certain enzymes and receptors, which could lead to the development of new therapeutic strategies. Finally, it could be used to study the effects of certain environmental pollutants on biochemical and physiological processes.

Synthesis Methods

2-(2-fluoropyridin-4-yl)acetonitrile can be synthesized from 2-fluoropyridine and acetonitrile, which are both commercially available. The reaction is typically performed in a two-step process, wherein 2-fluoropyridine is first reacted with acetonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 2-(2-fluoropyridin-4-yl)acetonitrile. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-fluoropyridin-4-yl)acetonitrile involves the reaction of 2-fluoropyridine with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "2-fluoropyridine", "acetonitrile" ], "Reaction": [ "Add 2-fluoropyridine (1.0 equiv) and acetonitrile (1.5 equiv) to a reaction flask.", "Add a suitable catalyst, such as palladium on carbon (Pd/C), to the reaction flask.", "Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the reaction mixture to remove the catalyst.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain the desired product, 2-(2-fluoropyridin-4-yl)acetonitrile." ] }

CAS RN

1000188-57-7

Product Name

2-(2-fluoropyridin-4-yl)acetonitrile

Molecular Formula

C7H5FN2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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